molecular formula C11H11ClO2 B3069715 trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 220353-93-5

trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3069715
CAS No.: 220353-93-5
M. Wt: 210.65 g/mol
InChI Key: TXEJAIDZLJVGOF-DTWKUNHWSA-N
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Description

trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C11H11ClO2. It is characterized by a cyclopropane ring substituted with a 3-chloro-4-methylphenyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methylbenzyl chloride with diazomethane, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: : Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclopropanation and subsequent hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

The mechanism by which trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

(1R,2R)-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-6-2-3-7(4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEJAIDZLJVGOF-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178943
Record name (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220353-93-5
Record name (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220353-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

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